Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-
Description
Properties
CAS No. |
72017-90-4 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C13H14N4O/c1-18-13-8-11(6-7-12(13)15)17-16-10-4-2-9(14)3-5-10/h2-8H,14-15H2,1H3 |
InChI Key |
YEWHSVBZJKUKRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
The sulfonyl group in 35881-03-9 increases polarity, making it more soluble in polar solvents but less suited for non-polar textile fibers compared to the azo-based target compound .
Synthetic Pathways :
- The target compound likely involves diazotization and coupling reactions typical for azo dyes. In contrast, sulfonyl derivatives (e.g., 35881-03-9) require sulfonation steps .
- Schiff base analogs (e.g., 783-08-4) are synthesized via condensation of amines and carbonyl compounds .
Regulatory and Safety Profiles: Azo dyes like the target compound may decompose into aromatic amines, some of which are carcinogenic. This necessitates strict regulatory oversight, as seen in Canada’s NDSL . Sulfonyl derivatives (e.g., 35881-03-9) may pose lower toxicity risks but lack comprehensive regulatory data .
Its primary use remains industrial .
Research Findings and Data Gaps
- Optical Properties: Methoxy and amino groups in azo dyes enhance lightfastness and color stability, critical for textile applications .
- Thermal Stability : Calculated boiling points for related Schiff base compounds (e.g., 783-08-4) suggest moderate thermal stability (~677 K) .
- Data Gaps: Limited experimental data on the target compound’s solubility, melting point, and ecotoxicity. Further studies are needed to assess its environmental persistence and metabolic pathways.
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